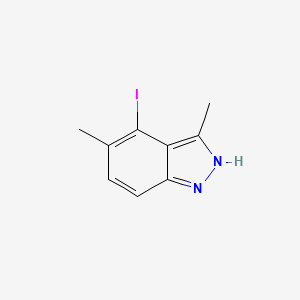
4-Iodo-3,5-dimethyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethyl-1H-indazole typically involves the iodination of 3,5-dimethyl-1H-indazole. One common method is the electrophilic substitution reaction where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Iodo-3,5-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of 3,5-dimethyl-1H-indazole.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
科学研究应用
4-Iodo-3,5-dimethyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Iodo-3,5-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine substituent can enhance the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
3,5-Dimethyl-1H-indazole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
4-Bromo-3,5-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-3,5-dimethyl-1H-indazole:
Uniqueness: 4-Iodo-3,5-dimethyl-1H-indazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity in biological systems .
生物活性
4-Iodo-3,5-dimethyl-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in cancer treatment and antimicrobial activity.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 1360899-40-6 |
| Molecular Formula | C9H9IN2 |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | 4-iodo-3,5-dimethyl-2H-indazole |
| InChI Key | JFXDNDQMBHQLBO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the iodination of 3,5-dimethyl-1H-indazole through electrophilic substitution reactions. Common methods include using iodine with oxidizing agents like hydrogen peroxide or sodium hypochlorite under acidic conditions. Industrial production may utilize continuous flow reactors to enhance yield and consistency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with indazole scaffolds exhibit moderate inhibitory activities against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), HCT116 (colorectal cancer), and 4T1 (mouse breast cancer).
- Findings : Compounds similar to this compound demonstrated varying degrees of antiproliferative effects across these cell lines, with some showing significant apoptosis induction in 4T1 cells .
The mechanism of action appears to involve the modulation of pro-apoptotic and anti-apoptotic proteins. For example, treatment with certain derivatives led to increased expression of Bax and cleaved caspase-3 while decreasing Bcl-2 levels, suggesting a pathway for inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, indazole derivatives have been investigated for their antimicrobial effects. The presence of the iodine substituent in this compound may enhance its binding affinity to microbial targets, potentially increasing its efficacy against various pathogens.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The iodine atom enhances the compound's reactivity and binding properties compared to other halogenated indazoles. This unique feature allows for selective inhibition or activation of biochemical pathways relevant to disease processes.
Study on Indazole Derivatives
A study evaluated a series of indazole derivatives for their anticancer activities. The results indicated that specific substitutions on the indazole ring significantly influenced biological activity. For instance:
属性
CAS 编号 |
1360899-40-6 |
|---|---|
分子式 |
C9H9IN2 |
分子量 |
272.09 g/mol |
IUPAC 名称 |
4-iodo-3,5-dimethyl-2H-indazole |
InChI |
InChI=1S/C9H9IN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
JFXDNDQMBHQLBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(NN=C2C=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















